molecular formula C12H18N2O B3059460 3-Methoxy-4-(piperidin-1-yl)aniline CAS No. 186090-34-6

3-Methoxy-4-(piperidin-1-yl)aniline

Cat. No. B3059460
M. Wt: 206.28 g/mol
InChI Key: MAGNNZDTPVFTPY-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

1-(2-Methoxy-4-nitro-phenyl)-piperidine (Stage 85.2; 4.0 g, 17 mmol) in ethanol/THF 5:1 (90 ml) is hydrogenated in the presence of Pd/C 10 % (“Engelhard 4505”; 0.4 g). Then the catalyst is filtered off and the filtrate is concentrated yielding the title compound: 1H-NMR (DMSO-d6): 6.58 (d, 1H), 6.19 (d, 1H), 6.04 (dd, 1H), 4.66 (s, H2N), 3.65 (s, H3CO), 2.70 (m, 4H), 1.56 (m, 4H), 1.43 (m, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(O)C.C1COCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1CCCCC1
Step Two
Name
ethanol THF
Quantity
90 mL
Type
solvent
Smiles
C(C)O.C1CCOC1
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1N1CCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.